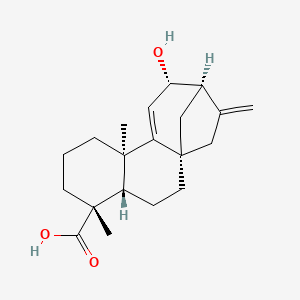
9,10-Dihydroanthracene-9,10-diol
Übersicht
Beschreibung
9,10-Dihydroanthracene-9,10-diol is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene. It is a colorless solid that is used in various chemical applications. This compound is particularly notable for its role as a hydrogen donor and its involvement in various organic reactions.
Synthetic Routes and Reaction Conditions:
Reduction of Anthraquinone: One common method for preparing this compound involves the reduction of anthraquinone using sodium borohydride or lithium aluminum hydride. This reaction typically occurs in an organic solvent such as tetrahydrofuran or ethanol under controlled temperature conditions.
Hydrogenation of Anthracene: Another method involves the hydrogenation of anthracene in the presence of a catalyst such as palladium on carbon. This reaction is carried out under high pressure and temperature to achieve the desired product.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, the catalytic hydrogenation of anthracene is often employed. This process uses a continuous flow reactor with a palladium or platinum catalyst to ensure efficient conversion and high yield of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced further to form 9,10-dihydroanthracene. This reaction typically uses reducing agents such as sodium borohydride.
Substitution: It can also participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. For example, acetylation using acetic anhydride can yield diacetyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Anthraquinone.
Reduction: 9,10-Dihydroanthracene.
Substitution: Diacetyl derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydroanthracene-9,10-diol has several applications in scientific research:
Chemistry: It is used as a hydrogen donor in various organic synthesis reactions. Its ability to undergo oxidation and reduction makes it a valuable intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential antioxidant properties, which could have implications in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development
Eigenschaften
IUPAC Name |
9,10-dihydroanthracene-9,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPAOCLCEGUSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C(C2=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00492966 | |
| Record name | 9,10-Dihydroanthracene-9,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00492966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58343-58-1 | |
| Record name | 9,10-Dihydroanthracene-9,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00492966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]phenothiazine-2,3-diol](/img/structure/B1253756.png)





![2-ethoxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one](/img/structure/B1253768.png)


![dimethyl (1S,9S,16S)-16-hydroxy-21-oxo-2,12-diazapentacyclo[14.2.2.19,12.01,9.03,8]henicosa-3,5,7,17-tetraene-2,18-dicarboxylate](/img/structure/B1253772.png)

![(2R,2(1)S)-2(1),2(2)-dicarboxy-8-ethenyl-2,7,12,18-tetramethyl-2,2(1)-dihydrobenzo[b]porphyrin-13,17-dipropanoic acid](/img/structure/B1253775.png)


